8-Nitro-2,3-dihydroquinolin-4(1H)-one

Vue d'ensemble

Description

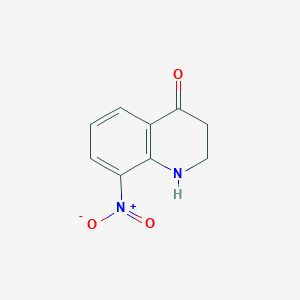

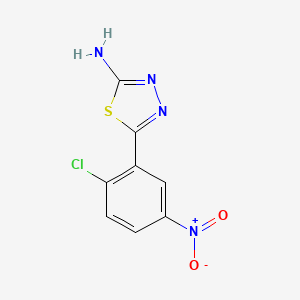

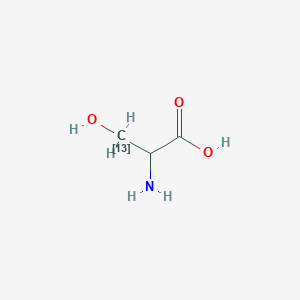

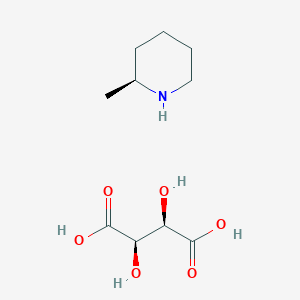

8-Nitro-2,3-dihydroquinolin-4(1H)-one is a chemical compound with the molecular formula C9H8N2O3 . It is also known as DNQX.

Synthesis Analysis

The synthesis of 8-Nitro-2,3-dihydroquinolin-4(1H)-one and its derivatives has been reported in the literature . For instance, a series of new N-(3′-acetyl-8-nitro-2,3-dihydro-1H,3′H-spiro[quinoline-4,2′-[1,3,4]thiadiazol]-5′-yl) acetamide derivatives were synthesized from potent 8-nitroquinoline-thiosemicarbazones .Molecular Structure Analysis

The molecular structure of 8-Nitro-2,3-dihydroquinolin-4(1H)-one is characterized by the presence of a quinolinone ring, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring . The molecular weight of this compound is 192.17 g/mol.Chemical Reactions Analysis

In terms of chemical reactions, 8-Nitro-2,3-dihydroquinolin-4(1H)-one can be used as a starting material for the synthesis of various derivatives . For example, it can react with thiosemicarbazones to produce a series of new N-(3′-acetyl-8-nitro-2,3-dihydro-1H,3′H-spiro[quinoline-4,2′-[1,3,4]thiadiazol]-5′-yl) acetamide derivatives .Applications De Recherche Scientifique

Anticancer Research

8-Nitro-2,3-dihydroquinolin-4(1H)-one derivatives have shown promise in anticancer research. Specifically, acetamide derivatives of this compound have been synthesized and assessed for their in vitro anticancer properties against MCF-7 (breast cancer) and HeLa (cervical cancer) cells . These compounds have demonstrated superior inhibitory action towards MCF-7 cells, with significant activity leading to cell death via G2/M phase cell cycle arrest . This suggests potential for these derivatives as therapeutic agents in cancer treatment.

Molecular Docking Studies

The binding affinity of 8-Nitro-2,3-dihydroquinolin-4(1H)-one derivatives with estrogen receptor alpha (ERα) has been confirmed through molecular docking studies . These studies are crucial for understanding the interaction between the compound and target proteins, which is essential for drug design and development in pharmacology.

Pharmacokinetic Properties

Research has also delved into the pharmacokinetic properties of these derivatives. Understanding how the compound behaves within the body, including its absorption, distribution, metabolism, and excretion, is vital for developing safe and effective pharmaceuticals .

Theranostic Applications

The compound’s derivatives are being explored in the field of theranostics, which combines therapy and diagnostics. Researchers are investigating their use in targeted photonic-therapy and immune-boosted nanotherapy, which could revolutionize personalized medicine .

Materials Science

The compound’s derivatives could have implications in materials science, particularly in the development of new materials with potential anticancer properties. The synthesis and characterization of these derivatives involve techniques like X-ray crystallography, which is also used in materials research to determine the crystal structure of materials .

Mécanisme D'action

Target of Action

The primary target of 8-Nitro-2,3-dihydroquinolin-4(1H)-one is the Estrogen Receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen and plays a crucial role in the regulation of gene expression involved in the control of cellular proliferation and differentiation.

Mode of Action

The compound interacts with ERα, exhibiting a significant binding affinity . This interaction can influence the transcriptional activity of ERα, leading to changes in the expression of genes regulated by this receptor.

Biochemical Pathways

The interaction of 8-Nitro-2,3-dihydroquinolin-4(1H)-one with ERα can affect various biochemical pathways. One key pathway is the cell cycle, where the compound has been shown to induce cell death in MCF-7 cells via G2/M phase cell cycle arrest .

Pharmacokinetics

The pharmacokinetic properties of 8-Nitro-2,3-dihydroquinolin-4(1H)-one have been confirmed by molecular docking studies . .

Result of Action

The compound shows superior inhibitory action towards MCF-7 malignant growth cells . Among the compounds investigated, one derivative showed significant inhibitory activity, and the cell death mechanism was evaluated by fluorescent staining and flow cytometry analyses .

Safety and Hazards

Orientations Futures

The future directions for the research and application of 8-Nitro-2,3-dihydroquinolin-4(1H)-one could involve the synthesis of new derivatives and the exploration of their potential uses . In particular, the anticancer properties of these compounds present an interesting avenue for further investigation .

Propriétés

IUPAC Name |

8-nitro-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-8-4-5-10-9-6(8)2-1-3-7(9)11(13)14/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQISHBRUSQWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70485769 | |

| Record name | 8-Nitro-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Nitro-2,3-dihydroquinolin-4(1H)-one | |

CAS RN |

50349-89-8 | |

| Record name | 8-Nitro-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)

![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)